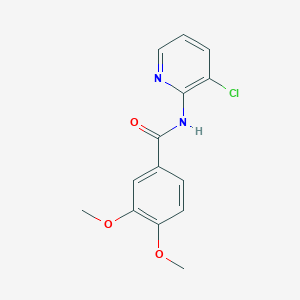
N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain and temperature sensation.
作用機序
N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide exerts its pharmacological effects by selectively inhibiting the TRPV1 ion channel, which is predominantly expressed in sensory neurons. This channel is involved in the perception of pain and temperature sensation, and its activation leads to the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). By inhibiting TRPV1, this compound can reduce the release of these neuropeptides and thereby alleviate pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been found to reduce pain and inflammation in various animal models of pain, including neuropathic pain, inflammatory pain, and migraine. This compound has also been shown to reduce anxiety-like behavior in animal models of anxiety and depression.
実験室実験の利点と制限
N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of TRPV1, which allows for the specific targeting of this ion channel without affecting other channels or receptors. Additionally, this compound has good pharmacokinetic properties, including good oral bioavailability and a relatively long half-life. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound has been found to have some off-target effects, particularly at higher concentrations.
将来の方向性
There are several future directions for research on N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide. One area of interest is the potential use of this compound in the treatment of chronic pain conditions, such as fibromyalgia and chronic low back pain. Another area of interest is the potential use of this compound in combination with other pain medications, such as opioids, to enhance their analgesic effects and reduce their side effects. Additionally, there is interest in further investigating the potential role of TRPV1 in other physiological processes, such as thermoregulation and the regulation of metabolic homeostasis.
合成法
The synthesis of N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with 3-chloropyridine in the presence of a base to form the corresponding imine. This intermediate is then reduced using sodium borohydride to yield the amine, which is subsequently acylated using 4-chloro-3-nitrobenzoic acid to form the final product.
科学的研究の応用
N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of various pain disorders, including neuropathic pain, inflammatory pain, and migraine. This compound has also been investigated for its potential role in the treatment of other conditions, such as anxiety, depression, and obesity.
特性
分子式 |
C14H13ClN2O3 |
|---|---|
分子量 |
292.72 g/mol |
IUPAC名 |
N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C14H13ClN2O3/c1-19-11-6-5-9(8-12(11)20-2)14(18)17-13-10(15)4-3-7-16-13/h3-8H,1-2H3,(H,16,17,18) |
InChIキー |
IVKFSOGKEXFTOR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=N2)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=N2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)




![2-[Benzyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295110.png)
![2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295111.png)
![2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate](/img/structure/B295112.png)
![2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate](/img/structure/B295113.png)



![2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate](/img/structure/B295120.png)

